4-Bromo-1,3-thiazole-2-carboxylic acid

Overview

Description

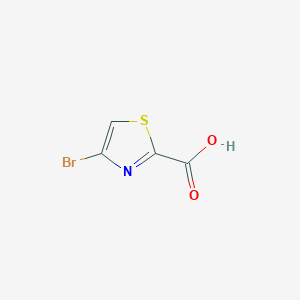

4-Bromo-1,3-thiazole-2-carboxylic acid is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. The compound is characterized by the presence of a bromine atom at the fourth position and a carboxylic acid group at the second position of the thiazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,3-thiazole-2-carboxylic acid typically involves the bromination of 1,3-thiazole-2-carboxylic acid. One common method includes the reaction of 1,3-thiazole-2-carboxylic acid with bromine in the presence of a suitable solvent such as acetic acid or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,3-thiazole-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or dimethylformamide at elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for the reduction of the carboxylic acid group.

Major Products Formed

Substitution Reactions: Various substituted thiazole derivatives.

Oxidation Reactions: Sulfoxides and sulfones.

Reduction Reactions: Alcohols and aldehydes.

Scientific Research Applications

4-Bromo-1,3-thiazole-2-carboxylic acid has numerous applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Material Science: It is used in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1,3-thiazole-2-carboxylic acid largely depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to the inhibition or activation of biological pathways. The presence of the bromine atom and the carboxylic acid group allows for specific interactions with target molecules, enhancing the compound’s efficacy and selectivity .

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-1,3-thiazole-4-carboxylic acid

- 4-Chloro-1,3-thiazole-2-carboxylic acid

- 4-Methyl-1,3-thiazole-2-carboxylic acid

Uniqueness

4-Bromo-1,3-thiazole-2-carboxylic acid is unique due to the specific positioning of the bromine atom and the carboxylic acid group, which imparts distinct chemical reactivity and biological activity. This compound’s unique structure allows for the formation of a wide range of derivatives with diverse applications in various fields .

Biological Activity

4-Bromo-1,3-thiazole-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered ring containing sulfur and nitrogen, with a bromine atom at the fourth position and a carboxylic acid group at the second position. Its molecular formula is C4H2BrNO2S, and it has a molecular weight of approximately 208.04 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- DNA Interaction : The compound has been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and apoptosis in cancer cells.

- Enzyme Modulation : It influences several biochemical pathways by interacting with enzymes involved in cellular metabolism and signaling. For instance, it can undergo electrophilic and nucleophilic substitutions, making it a versatile scaffold for enzyme inhibition .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. It has been synthesized into various derivatives that have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance its antimicrobial potency .

Anticancer Activity

Research indicates that this compound can induce apoptosis in various cancer cell lines. For example:

- Case Study : A study demonstrated that thiazole derivatives, including this compound, exhibited cytotoxic effects against human breast cancer cells (MCF-7) with IC50 values lower than standard chemotherapeutics like doxorubicin .

- Mechanism : The anticancer activity is linked to the compound's ability to disrupt DNA replication and induce oxidative stress within cancer cells.

Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/Effective Dose | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Varies by derivative | Inhibition of cell wall synthesis |

| Antimicrobial | Escherichia coli | Varies by derivative | Disruption of metabolic pathways |

| Anticancer | MCF-7 (breast cancer) | < 10 µM | Induction of apoptosis via DNA damage |

| Anticancer | HepG2 (liver cancer) | < 20 µM | Cell cycle arrest and oxidative stress |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests reasonable bioavailability due to its molecular weight and solubility characteristics. Studies indicate that the compound can be effectively absorbed when administered in vivo, although specific pharmacokinetic data remains limited .

Safety Profile

While this compound shows promising biological activity, it also poses certain safety concerns. It is classified as harmful if swallowed and may cause skin irritation . Proper handling protocols should be observed during laboratory use.

Properties

IUPAC Name |

4-bromo-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNO2S/c5-2-1-9-3(6-2)4(7)8/h1H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUAEJPYEJEHJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568549 | |

| Record name | 4-Bromo-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88982-82-5 | |

| Record name | 4-Bromo-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1,3-thiazole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.